molecular formula C23H23ClN4O4S B4383943 METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE

METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE

Cat. No.: B4383943
M. Wt: 487.0 g/mol
InChI Key: MPVPXXUXVLYOCO-UHFFFAOYSA-N
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Description

Methyl 5-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-2-furoate is a complex organic compound that features a diverse array of functional groups, including a pyrazole ring, a quinazoline moiety, and a furoate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The quinazoline moiety is then introduced via a condensation reaction involving anthranilic acid derivatives . The final step involves the esterification of the furoate group under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation and condensation steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-2-furoate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-2-furoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity . The quinazoline moiety can bind to DNA, interfering with replication and transcription processes . The furoate ester can enhance the compound’s lipophilicity, improving its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-2-furoate is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

methyl 5-[[3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c1-14-20(24)15(2)28(26-14)12-6-11-27-21(29)17-7-4-5-8-18(17)25-23(27)33-13-16-9-10-19(32-16)22(30)31-3/h4-5,7-10H,6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVPXXUXVLYOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(O4)C(=O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE
Reactant of Route 5
METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-FUROATE

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